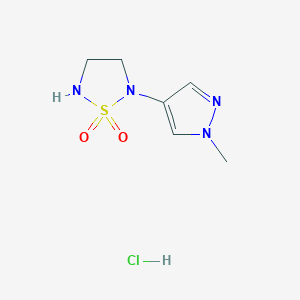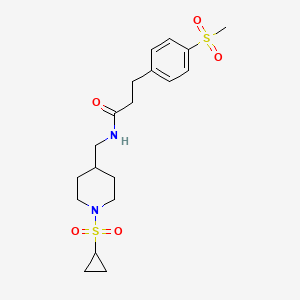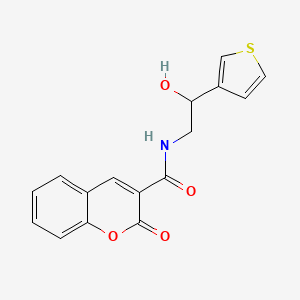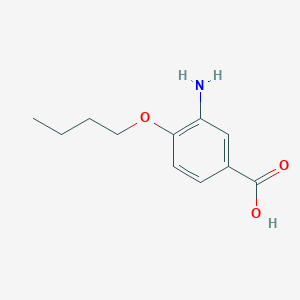
2-(1-Methylpyrazol-4-yl)-1,2,5-thiadiazolidine 1,1-dioxide;hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(1-Methylpyrazol-4-yl)-1,2,5-thiadiazolidine 1,1-dioxide; hydrochloride is a chemical compound that has gained attention in scientific research due to its potential applications in various fields, including medicine, agriculture, and environmental science. This compound is a derivative of pyrazolone and thiadiazolidine, which are known for their biological activities. The synthesis, mechanism of action, biochemical and physiological effects, and advantages and limitations of this compound in lab experiments will be discussed in
作用机制
The mechanism of action of 2-(1-Methylpyrazol-4-yl)-1,2,5-thiadiazolidine 1,1-dioxide; hydrochloride is not fully understood. However, studies have suggested that it may act by inhibiting the activity of cyclooxygenase (COX) enzymes, which are involved in the production of prostaglandins that cause inflammation and pain. It has also been reported to induce apoptosis (programmed cell death) in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects
Studies have shown that 2-(1-Methylpyrazol-4-yl)-1,2,5-thiadiazolidine 1,1-dioxide; hydrochloride has biochemical and physiological effects that are dependent on its concentration and the type of cells or organisms being studied. In general, this compound has been found to reduce inflammation, pain, and fever in animal models. It has also been shown to inhibit the growth and proliferation of cancer cells and to induce apoptosis in these cells. In agriculture, this compound has been reported to have fungicidal and insecticidal activities, which may be due to its ability to disrupt the cell membranes of these organisms.
实验室实验的优点和局限性
One advantage of using 2-(1-Methylpyrazol-4-yl)-1,2,5-thiadiazolidine 1,1-dioxide; hydrochloride in lab experiments is its ability to exhibit multiple biological activities, making it a versatile compound for various research applications. Another advantage is its relatively simple synthesis method and high purity product yield. However, a limitation of using this compound in lab experiments is its potential toxicity, particularly at high concentrations. Careful consideration of the appropriate concentration and exposure time is required to ensure accurate and safe experimental results.
未来方向
There are several future directions for research on 2-(1-Methylpyrazol-4-yl)-1,2,5-thiadiazolidine 1,1-dioxide; hydrochloride. One area of interest is its potential as a therapeutic agent for various diseases, particularly cancer. Further studies are needed to elucidate its mechanism of action and to optimize its dosage and administration routes. In agriculture, this compound may have potential as a natural alternative to synthetic pesticides and fungicides. Future research could focus on its efficacy and safety in crop protection. In environmental science, this compound may have potential for the remediation of contaminated soil and water. Further studies are needed to determine its effectiveness and feasibility for this application.
Conclusion
2-(1-Methylpyrazol-4-yl)-1,2,5-thiadiazolidine 1,1-dioxide; hydrochloride is a chemical compound that has potential applications in various scientific fields. Its synthesis, mechanism of action, biochemical and physiological effects, and advantages and limitations in lab experiments have been discussed in this paper. Further research is needed to fully understand its potential as a therapeutic agent, pesticide, and environmental remediation agent.
合成方法
The synthesis of 2-(1-Methylpyrazol-4-yl)-1,2,5-thiadiazolidine 1,1-dioxide; hydrochloride involves the reaction of 4-methyl-1H-pyrazol-5-amine with thioglycolic acid in the presence of sodium hydroxide. The resulting product is then treated with hydrogen peroxide and hydrochloric acid to obtain the final compound. This synthesis method has been reported to be efficient and yields a high purity product.
科学研究应用
2-(1-Methylpyrazol-4-yl)-1,2,5-thiadiazolidine 1,1-dioxide; hydrochloride has been studied for its potential applications in various scientific fields. In medicine, this compound has been found to exhibit anti-inflammatory, analgesic, and antipyretic activities. It has also been reported to have anticancer properties, particularly against breast and lung cancer cells. In agriculture, this compound has been shown to have fungicidal and insecticidal activities, making it a potential candidate for crop protection. In environmental science, this compound has been studied for its ability to remove heavy metals from contaminated soil and water.
属性
IUPAC Name |
2-(1-methylpyrazol-4-yl)-1,2,5-thiadiazolidine 1,1-dioxide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N4O2S.ClH/c1-9-5-6(4-7-9)10-3-2-8-13(10,11)12;/h4-5,8H,2-3H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBAGHDZALLQCPS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)N2CCNS2(=O)=O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11ClN4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-[(Acetyloxy)methyl]-7-amino-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/no-structure.png)


![N-{2-hydroxy-2-[4-(thiophen-2-yl)phenyl]ethyl}-2,1,3-benzothiadiazole-5-carboxamide](/img/structure/B2818451.png)
![Diethyl 3-methyl-5-[(3-nitrobenzoyl)amino]thiophene-2,4-dicarboxylate](/img/structure/B2818452.png)
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-5-ethyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2818453.png)
![(3Ar,7aS)-5-[(2-methylpropan-2-yl)oxycarbonyl]-3,3a,4,6,7,7a-hexahydro-2H-furo[3,2-c]pyridine-4-carboxylic acid](/img/structure/B2818454.png)
![3-Oxabicyclo[3.1.1]heptan-1-amine;hydrochloride](/img/structure/B2818455.png)
![3-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]propanoic Acid](/img/structure/B2818456.png)

![N-[(3S,4R)-1-Benzyl-4-(trifluoromethyl)pyrrolidin-3-yl]prop-2-enamide](/img/structure/B2818460.png)
